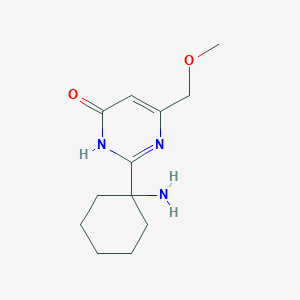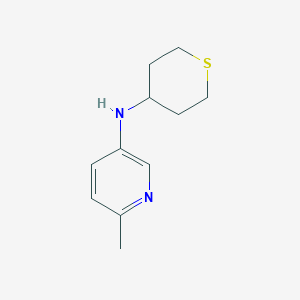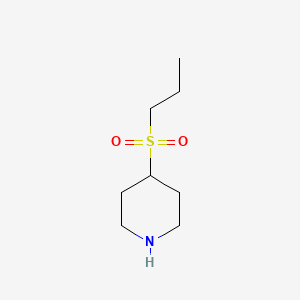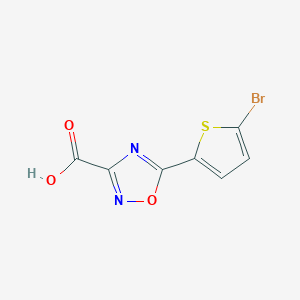
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a dihydropyrimidinone core, which is a common scaffold in medicinal chemistry, and a cyclohexylamine moiety, which can impart specific biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The cyclohexylamine moiety can be introduced through subsequent nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the dihydropyrimidinone core can produce tetrahydropyrimidinones.
科学研究应用
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can interact with specific binding sites, while the dihydropyrimidinone core can modulate the activity of the target. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-(1-Aminocyclohexyl)-4,6-dimethoxypyrimidine
- 2-(1-Aminocyclohexyl)-5-methyl-3,4-dihydropyrimidin-4-one
- 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one
Uniqueness
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the methoxymethyl group, which can impart specific chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
属性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC 名称 |
2-(1-aminocyclohexyl)-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H19N3O2/c1-17-8-9-7-10(16)15-11(14-9)12(13)5-3-2-4-6-12/h7H,2-6,8,13H2,1H3,(H,14,15,16) |
InChI 键 |
AHZUKCJFJZSZIV-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=O)NC(=N1)C2(CCCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)






![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)



